COX-2 Selectivity Ratio and Dual CA Inhibition: Quantified Target Engagement Profile
Polmacoxib demonstrates a COX-1/COX-2 selectivity ratio of approximately 208:1 (COX-1 IC50 10.4 μM; COX-2 IC50 50 nM), placing it within the selective coxib class . However, unlike celecoxib and other single-target coxibs, polmacoxib additionally binds and inhibits carbonic anhydrase isoforms with nanomolar affinity—CA I Ki 48.3 nM and CA II Ki 42.2 nM . In contrast, the polmacoxib derivative compound 'Anti-inflammatory agent 68' shows comparable COX-2 potency (IC50 60 nM) but reduced COX-1 potency (IC50 12.6 μM) and differential CA isoform binding (CA II Ki 79.1 nM), highlighting the compound-specific nature of this dual pharmacophore .
| Evidence Dimension | COX-1 IC50, COX-2 IC50, COX-1/COX-2 selectivity ratio, CA I Ki, CA II Ki |
|---|---|
| Target Compound Data | COX-1 IC50: 10.4 μM; COX-2 IC50: 50 nM; Selectivity ratio: 208:1; CA I Ki: 48.3 nM; CA II Ki: 42.2 nM |
| Comparator Or Baseline | Celecoxib: COX-1 IC50 15 μM, COX-2 IC50 0.04 μM (40 nM); Anti-inflammatory agent 68 (derivative): COX-1 IC50 12.6 μM, COX-2 IC50 60 nM, CA II Ki 79.1 nM |
| Quantified Difference | Polmacoxib COX-2 IC50 is within 1.25-fold of celecoxib (50 nM vs. 40 nM). CA II binding affinity is ~1.9-fold tighter than derivative compound (42.2 nM vs. 79.1 nM). |
| Conditions | In vitro enzymatic inhibition assays using recombinant human COX-1, COX-2, and carbonic anhydrase isoforms |
Why This Matters
Procurement of polmacoxib is essential for experimental systems requiring simultaneous COX-2 and CA inhibition; celecoxib and other coxibs lack CA engagement and cannot reproduce this dual-target pharmacology.
